molecular formula C16H15FN2O2 B5806448 4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide

4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide

Cat. No. B5806448
M. Wt: 286.30 g/mol
InChI Key: ODCXXFPIWYKZIT-UHFFFAOYSA-N
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Description

The compound “4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide” is a complex organic molecule. It contains a benzamide core, which is a common structure in many biologically active compounds . The molecule also includes a fluorophenyl group, which can contribute to the compound’s reactivity and potential biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-fluorophenylacetyl chloride with an amino-N-methylbenzamide. The acetyl chloride would serve as an acylating agent, introducing the acetyl group to the amino-N-methylbenzamide .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a benzamide core, a fluorophenyl group, and an acetyl group . The presence of these functional groups can significantly influence the compound’s physical and chemical properties.


Chemical Reactions Analysis

As a benzamide derivative, this compound could participate in various chemical reactions. For instance, it might undergo nucleophilic acyl substitution reactions or be involved in reactions with electrophiles . The fluorophenyl group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl and acetyl groups could affect properties like solubility, melting point, and boiling point .

Scientific Research Applications

Antimicrobial Activity

4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide: derivatives have been studied for their potential as antimicrobial agents. These compounds have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species. The molecular structures of these derivatives are confirmed through spectroanalytical data, and their in vitro activities suggest they could be effective in combating microbial infections .

Anticancer Properties

Research indicates that certain derivatives of 4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide exhibit antiproliferative effects, particularly against breast cancer cell lines. This suggests a potential application in cancer therapy, where these compounds could be used to inhibit the growth of cancerous cells .

Kinase Modulation

As kinase modulators, these compounds may play a role in regulating cellular processes that are critical for cancer and other diseases. Kinase modulators are important in the field of targeted cancer therapy, as they can inhibit the enzymes that promote tumor growth and survival .

Molecular Docking Studies

Molecular docking studies of 4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide derivatives have been carried out to understand their binding modes with various receptors. This is crucial for rational drug design, allowing researchers to predict how these compounds might interact with biological targets to exert their therapeutic effects .

Antiviral Applications

Indole derivatives, which share a similar structural motif with 4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide , have been reported to possess antiviral activities. This suggests that further exploration of 4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide could uncover potential antiviral applications .

Biological Potential Exploration

The indole scaffold found in many bioactive compounds is structurally related to 4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide . This relationship suggests that the compound could have a wide range of biological activities, including anti-inflammatory, antioxidant, and antidiabetic properties, which merit further investigation .

Future Directions

Future research on this compound could focus on elucidating its mechanism of action and potential biological activity. Additionally, studies could explore its synthesis in more detail and investigate its physical and chemical properties .

properties

IUPAC Name

4-[[2-(4-fluorophenyl)acetyl]amino]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-18-16(21)12-4-8-14(9-5-12)19-15(20)10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCXXFPIWYKZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide

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